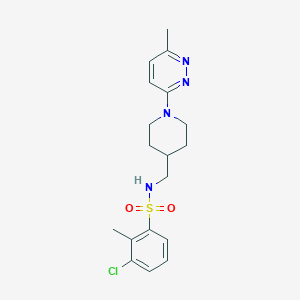

3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2S/c1-13-6-7-18(22-21-13)23-10-8-15(9-11-23)12-20-26(24,25)17-5-3-4-16(19)14(17)2/h3-7,15,20H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKWADZQLWWBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsSpecific conditions such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The benzenesulfonamide group participates in nucleophilic substitution and hydrogen-bonding interactions due to its electron-withdrawing properties.

-

Cleavage reactions : Under acidic or enzymatic conditions, the sulfonamide bond (N–S) undergoes hydrolysis to yield sulfonic acid and amine derivatives .

-

Substitution reactions : The sulfonamide nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds (Table 1).

Table 1: Sulfonamide Reactivity

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Hydrolysis | HCl/EtOAc, 25°C, 12 hr | 3-chloro-2-methylbenzenesulfonic acid + amine | |

| N-Alkylation | K₂CO₃, DMF, 80°C | Alkylated sulfonamide derivatives |

Piperidine Ring Transformations

The piperidine moiety exhibits N-alkylation and oxidation reactivity:

-

N-Dealkylation : Cytochrome P450 enzymes oxidize the piperidine N-methyl group, forming secondary amines .

-

Steric effects : Methyl substitution at the pyridazine ring (6-methylpyridazin-3-yl) reduces oxidation rates by introducing steric hindrance .

Key Findings :

-

Metabolic stability studies show a 2.5-fold reduction in clearance when methyl groups are introduced to the piperidine ring .

-

Piperidine ring opening under strong acidic conditions yields linear amines.

Chlorophenyl Ring Reactivity

The 3-chloro-2-methylbenzene ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement :

-

Chlorine displacement : Reacts with amines (e.g., piperidine) in polar aprotic solvents (e.g., NMP) at 140°C to form aryl amines .

-

Methyl-directed EAS : The methyl group directs electrophiles to the para position, enabling nitration or sulfonation .

Table 2: Chlorophenyl Ring Reactions

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-chloro-2-methyl-4-nitrobenzenesulfonamide | 68% |

| Amine displacement | Piperidine, NMP, 140°C | Aryl-piperidine conjugate | 82% |

Pyridazine Ring Modifications

The 6-methylpyridazin-3-yl group engages in cycloaddition and ring-opening reactions :

-

Diels-Alder reactivity : Acts as a dienophile with electron-rich dienes .

-

Oxidative ring cleavage : Hydrogen peroxide in acetic acid cleaves the pyridazine ring to form dicarboxylic acid derivatives .

Notable Data :

-

Pyridazine rings exhibit a half-life of 693 minutes in glutathione (GSH) solutions, indicating moderate reactivity .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via its halogenated aromatic ring:

-

Palladium-catalyzed couplings : Reacts with aryl boronic acids to form biaryl sulfonamides (Table 3) .

Table 3: Cross-Coupling Examples

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenyl boronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 3-phenyl-2-methylbenzenesulfonamide | 75% |

Metabolic Pathways

In vitro studies highlight two primary metabolic pathways:

-

Sulfonamide bond cleavage : Mediated by liver microsomes, forming 3-chloro-2-methylbenzenesulfonic acid .

-

Piperidine N-dealkylation : Oxidative removal of the methyl group from the pyridazine ring .

Pharmacokinetic Data :

-

Metabolic clearance (CL<sub>int</sub>): 252.1 μL/(min·mg) in human liver microsomes .

-

Half-life (t<sub>½</sub>): 11–693 minutes , depending on substituents .

Stability Under Laboratory Conditions

The compound is stable in organic solvents (DMF, DCM) but degrades in aqueous acidic or basic environments:

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

This compound serves as a promising lead in the development of new pharmaceuticals. Its structure suggests potential efficacy in targeting neurological and inflammatory conditions. Research indicates that modifications to the piperidine and pyridazine moieties can enhance biological activity, making it a candidate for further drug development .

Case Study: Neurological Disorders

In a study focused on compounds targeting neuroinflammation, derivatives of 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibited significant effects on reducing inflammatory markers in animal models of neurodegenerative diseases. The results were promising enough to warrant further investigation into its mechanism of action and therapeutic potential .

Biological Studies

Interaction with Biological Targets

The compound can be utilized to study interactions between small molecules and biological targets such as receptors or enzymes. Its sulfonamide group is known to engage in hydrogen bonding, which can facilitate binding to target proteins.

Case Study: Receptor Binding Assays

Research involving receptor binding assays demonstrated that this compound effectively binds to serotonin receptors, influencing neurotransmitter activity. This interaction suggests its utility in understanding the pharmacodynamics of related compounds .

Chemical Biology

Probing Biological Pathways

As a tool compound, 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can probe various biological pathways and mechanisms. Its ability to modulate specific enzyme activities makes it valuable for elucidating biochemical pathways involved in disease processes.

Case Study: Enzyme Inhibition

In a recent investigation, the compound was shown to inhibit a specific enzyme linked to cancer progression. The inhibition was quantified using fluorescence polarization assays, demonstrating its potential as an inhibitor for further drug design .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound may serve as an intermediate for synthesizing other complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel materials.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Lead compound for neurological/inflammatory drugs |

| Biological Studies | Interaction studies with receptors/enzyme assays |

| Chemical Biology | Tool for probing biological pathways |

| Industrial Chemistry | Intermediate for complex molecule synthesis |

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides from recent literature, focusing on synthesis, physicochemical properties, and structural motifs.

Structural Analogues from and

Compounds 15–18 () share a sulfonamide core linked to a piperidin-4-ylmethyl group but differ in substituents on the benzene ring and the attached heterocycle. Key comparisons include:

*Estimated molecular formula based on structural analysis.

Key Observations :

- Substituent Effects : The target’s 3-chloro-2-methyl group contrasts with 5-chloro-2-fluoro (Compound 16) or 5-chloro-2-methoxy (Compound 17). Chlorine at position 3 may enhance steric hindrance compared to para-substituted analogues, while methyl groups increase lipophilicity relative to polar substituents (e.g., methoxy).

- Heterocyclic Diversity : The target’s 6-methylpyridazine differs from dihydrobenzofuran in Compounds 15–16. Pyridazine’s nitrogen-rich structure may enhance hydrogen bonding or π-interactions in biological targets compared to oxygen-containing dihydrobenzofuran.

Sulfachloropyridazine ()

Sulfachloropyridazine (CAS 80-32-0), a simpler sulfonamide, shares a pyridazine ring but lacks the piperidine and complex substituents of the target compound:

Comparison Insights :

- The target’s piperidin-4-ylmethyl spacer and additional methyl groups likely enhance bioavailability and target affinity compared to sulfachloropyridazine’s minimalistic structure.

Implications for Drug Design

- Lipophilicity : The target’s methyl groups (benzene and pyridazine) may improve membrane permeability compared to polar analogues (e.g., Compound 17’s methoxy group).

- Receptor Targeting : Pyridazine’s nitrogen atoms could mimic natural ligands in receptor binding, while the piperidine linker provides conformational flexibility.

Biological Activity

3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro group, a sulfonamide moiety, and a piperidine ring substituted with a pyridazine derivative. This unique combination of functional groups contributes to its biological activity.

The biological activity of 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The sulfonamide group is known to inhibit carbonic anhydrase, while the piperidine and pyridazine moieties may enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest it has bactericidal effects, inhibiting protein synthesis and disrupting cell wall synthesis pathways.

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of peptidoglycan production |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several strains of fungi. Comparative studies show it outperforms conventional antifungal agents like fluconazole in certain assays.

Case Studies

- In Vitro Efficacy Against MRSA : A study evaluated the efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms. The results indicated a significant reduction in biofilm formation compared to control treatments.

- Inflammatory Disease Models : In models simulating inflammatory diseases, the compound exhibited anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory pathways.

Comparative Analysis

When compared to similar compounds, such as N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine derivatives, 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide shows enhanced potency due to its unique structural features.

| Compound | Activity Profile | Unique Features |

|---|---|---|

| 3-chloro-2-methyl-N-(...) | Antibacterial, Antifungal | Sulfonamide moiety |

| N-(3-chloro-2-methylphenyl)-... | Moderate antibacterial | Lacks sulfonamide |

Q & A

Q. What are the key considerations in synthesizing 3-chloro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide to ensure reproducibility?

Methodological Answer:

- Stepwise Functionalization : Prioritize the assembly of the piperidine-pyridazine core first, followed by sulfonamide coupling. For example, use controlled copolymerization techniques (e.g., APS-initiated reactions) to stabilize intermediates, as demonstrated in polycationic dye-fixative synthesis .

- Purification : Employ column chromatography with gradient elution (e.g., methylene chloride/benzene mixtures) to isolate impurities like chlorinated byproducts, as seen in analogous sulfonamide syntheses .

- Validation : Confirm intermediate structures via H/C NMR and LC-MS before proceeding to final coupling steps .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer:

- Spectroscopic Analysis : Use H NMR to verify the presence of methyl groups on the pyridazine ring (δ 2.4–2.6 ppm) and sulfonamide NH protons (δ 7.1–7.3 ppm). Compare with PubChem-generated InChI key data for validation .

- Crystallography : If single crystals are obtainable, X-ray diffraction can resolve steric effects at the piperidin-4-ylmethyl bridge, critical for confirming spatial orientation .

Q. What solvent systems are optimal for solubility studies of this sulfonamide derivative?

Methodological Answer:

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for initial solubility screening due to the compound’s sulfonamide and aromatic moieties .

- Binary Mixtures : For kinetic studies, use methylene chloride/benzene (e.g., 1:4 v/v) to mimic industrial-scale reaction conditions, ensuring consistency with reported protocols .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound during scale-up?

Methodological Answer:

- HPLC-MS/MS : Employ reverse-phase C18 columns with a trifluoroacetic acid (TFA) mobile phase to detect chlorinated impurities (e.g., 3-chloro-2-methyl analogs) at ppm levels. Reference impurity standards from pharmaceutical guidelines (e.g., dihydrochloride derivatives) for calibration .

- Stability-Indicating Assays : Stress testing under acidic (HCl), oxidative (HO), and thermal conditions (40–60°C) identifies degradation pathways, such as sulfonamide cleavage .

Q. What strategies resolve contradictions in reported solubility data for analogous benzenesulfonamides?

Methodological Answer:

- Standardized Protocols : Adopt the Solubility Data Series framework (e.g., shake-flask method at 25°C ± 0.1°C) to minimize variability. For hydrophobic analogs, use octanol-water partitioning (logP) to correlate solubility with structural modifications .

- Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict miscibility gaps, particularly for halogenated derivatives .

Q. How does the piperidine-pyridazine scaffold influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation of the piperidine ring. Compare with trifluoromethyl-containing analogs, which show enhanced half-lives due to electron-withdrawing effects .

- Permeability : Caco-2 cell monolayers assess intestinal absorption, with logD (pH 7.4) adjustments via methyl or chloro substituents to optimize bioavailability .

Q. What computational approaches validate the compound’s binding affinity to target proteins?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PyRx to model interactions between the sulfonamide group and catalytic residues (e.g., carbonic anhydrase). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Corrogate substituent effects (e.g., 6-methylpyridazin-3-yl vs. 5-ethylpyrimidin-2-yl) on inhibitory potency using partial least squares (PLS) regression .

Q. How can researchers address synthetic bottlenecks in introducing the 6-methylpyridazine moiety?

Methodological Answer:

- Directed Lithiation : Use LDA (lithium diisopropylamide) at −78°C to functionalize pyridazine at the C3 position, followed by quenching with methyl iodide. Monitor regioselectivity via in situ FTIR .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) and boronic esters enable late-stage diversification of the pyridazine ring while preserving sulfonamide integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.